1-Butene, 2-(chloromethyl)-1,1-bis(methylthio)-
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Overview
Description
1-Butene, 2-(chloromethyl)-1,1-bis(methylthio)- is an organic compound with the molecular formula C7H13ClS2. This compound is characterized by the presence of a butene backbone with a chloromethyl group and two methylthio groups attached. It is a versatile compound used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butene, 2-(chloromethyl)-1,1-bis(methylthio)- typically involves the reaction of 1-butene with chloromethyl methyl sulfide in the presence of a catalyst. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm. The reaction proceeds via a nucleophilic substitution mechanism, where the chloromethyl group is introduced to the butene backbone.
Industrial Production Methods
Industrial production of this compound involves large-scale reactors where 1-butene and chloromethyl methyl sulfide are continuously fed into the reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The product is then purified using distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1-Butene, 2-(chloromethyl)-1,1-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), and thiols (R-SH) are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 1-Butene, 2-(methyl)-1,1-bis(methylthio)-.
Substitution: Various substituted butenes depending on the nucleophile used.
Scientific Research Applications
1-Butene, 2-(chloromethyl)-1,1-bis(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-Butene, 2-(chloromethyl)-1,1-bis(methylthio)- involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methylthio groups can undergo oxidation and reduction reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Butene, 2-(bromomethyl)-1,1-bis(methylthio)-: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-Butene, 2-(chloromethyl)-1,1-bis(ethylthio)-: Similar structure but with ethylthio groups instead of methylthio groups.
1-Butene, 2-(chloromethyl)-1,1-bis(phenylthio)-: Similar structure but with phenylthio groups instead of methylthio groups.
Uniqueness
1-Butene, 2-(chloromethyl)-1,1-bis(methylthio)- is unique due to the presence of both chloromethyl and methylthio groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various chemical transformations and industrial applications.
Properties
CAS No. |
162212-62-6 |
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Molecular Formula |
C7H13ClS2 |
Molecular Weight |
196.8 g/mol |
IUPAC Name |
2-(chloromethyl)-1,1-bis(methylsulfanyl)but-1-ene |
InChI |
InChI=1S/C7H13ClS2/c1-4-6(5-8)7(9-2)10-3/h4-5H2,1-3H3 |
InChI Key |
DIZBKUYSQVKLRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(SC)SC)CCl |
Origin of Product |
United States |
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